molecular formula C16H20N2O5S2 B2563597 4-{4-[(dimethylamino)sulfonyl]phenoxy}-N,N-dimethylbenzenesulfonamide CAS No. 300360-48-9

4-{4-[(dimethylamino)sulfonyl]phenoxy}-N,N-dimethylbenzenesulfonamide

Cat. No.: B2563597
CAS No.: 300360-48-9
M. Wt: 384.47
InChI Key: RRHUDFOAHDZFEF-UHFFFAOYSA-N
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Description

4-{4-[(dimethylamino)sulfonyl]phenoxy}-N,N-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H20N2O5S2 and its molecular weight is 384.47. The purity is usually 95%.
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Scientific Research Applications

Sulfonamide Derivatives in Medicinal Chemistry

Sulfonamides have a long history as synthetic antimicrobial drugs and have played a significant role in treating infectious diseases. Through chemical modifications, sulfonamide derivatives have exhibited a broad spectrum of bioactivity, showcasing wide medicinal applications with significant development value. Recent research has highlighted the evolution of these derivatives beyond classical antibacterial applications to include roles as antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsion, antiglaucoma, antidiabetic, and antiepileptic agents. This comprehensive exploration underlines the adaptability and potential of sulfonamide compounds in various therapeutic areas, indicating a promising pathway for the design of new drug molecules with enhanced efficacy and reduced toxicity (He Shichao et al., 2016).

N-sulfonylamino Azines and Biological Activities

N-sulfonylamino azinones have attracted significant attention due to their diverse biological activities, including diuretic, antihypertensive, anti-inflammatory, and anticancer effects. The exploration of these compounds, especially the development of new generations of competitive AMPA receptor antagonists, demonstrates their potential in treating neurological disorders such as epilepsy and schizophrenia. The synthesis and biological evaluations of these derivatives emphasize the importance of sulfonamides in advancing medicinal chemistry and pharmacology (G. Elgemeie et al., 2019).

Antibody-Based Methods for Analyzing Sulfonamides

Antibodies developed for ELISA and related techniques have shown effectiveness in detecting sulfonamides, including 4-{4-[(dimethylamino)sulfonyl]phenoxy}-N,N-dimethylbenzenesulfonamide, in environmental and food samples. These antibody-based methods provide a powerful tool for monitoring and ensuring the safety of food and environmental resources, reflecting the integration of sulfonamide analysis into critical health and safety protocols (M. Fránek & K. Hruška, 2018).

From Antibacterial to Antitumour Agents

The transition of sulfonamides from primarily antibacterial agents to potential antitumor compounds highlights the versatility of this class of drugs. Research focusing on the medicinal chemistry aspects of sulfonamides, including their discovery, structure-activity relationships, and diverse biological activities, sheds light on their significant role in the development of new therapeutics for cancer treatment. This shift underscores the ongoing importance of sulfonamides in drug discovery and development (Helloana Azevedo-Barbosa et al., 2020).

Indolylarylsulfones as HIV Inhibitors

The exploration of indolylarylsulfones as potent inhibitors of human immunodeficiency virus type 1 non-nucleoside reverse transcriptase illustrates another dimension of sulfonamide application in scientific research. Through detailed structure-activity relationship studies, these derivatives have emerged as promising candidates for AIDS treatment, showcasing the potential of sulfonamide frameworks in addressing global health challenges (Valeria Famiglini & R. Silvestri, 2018).

Properties

IUPAC Name

4-[4-(dimethylsulfamoyl)phenoxy]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5S2/c1-17(2)24(19,20)15-9-5-13(6-10-15)23-14-7-11-16(12-8-14)25(21,22)18(3)4/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHUDFOAHDZFEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.